6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
Beschreibung
Historical Development of Fused Pyrazole Heterocycles
The exploration of fused pyrazole systems began in the mid-20th century with the discovery of pyrazole’s inherent bioactivity in natural products and synthetic compounds. Early work focused on monocyclic pyrazoles, but limitations in structural diversity and metabolic stability prompted investigations into bicyclic analogs. A pivotal advancement occurred in the 1980s when researchers demonstrated that annelation of pyrrolidine rings to pyrazole cores enhanced both solubility and target affinity.
The synthesis of pyrrolo[3,4-c]pyrazole derivatives gained momentum in the 2000s with the development of cascade cyclization strategies. For example, Dvorak et al. (2022) optimized a bi-phasic toluene/water system to construct fused pyrazole-azepine cores, achieving yields exceeding 80%. Such methodologies laid the groundwork for functionalizing the 3-amino position, a critical modification site in 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride .
Table 1: Milestones in Fused Pyrazole Development
Significance of Nitrogen-Containing Bicyclic Ring Systems in Drug Discovery
Nitrogen-rich bicyclic systems like pyrrolo[3,4-c]pyrazole offer distinct advantages:
- Enhanced binding specificity : The scaffold’s planar geometry allows simultaneous interactions with hydrophobic pockets and hydrogen-bonding residues.
- Metabolic stability : The 6,6-dimethyl substitution in 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride reduces oxidative degradation by cytochrome P450 enzymes.
- Tunable electronic properties : The conjugated π-system enables fine-tuning of electron density at the 3-amino group, critical for modulating kinase inhibition.
Recent drug candidates leveraging this scaffold include JNJ-18038683, a serotonin modulator with picomolar affinity for 5-HT~2C~ receptors. Structural analogs demonstrate >100-fold selectivity over related GPCRs, underscoring the scaffold’s discriminatory potential.
Emergence of Pyrrolo[3,4-c]pyrazole as a Privileged Structure
The term “privileged structure” applies to scaffolds capable of yielding ligands for multiple receptor classes. Pyrrolo[3,4-c]pyrazole derivatives meet this criterion through:
- Versatile functionalization : The 3-amino group serves as a handle for introducing sulfonamides, ureas, or heteroaryl substituents. For instance, Mamidala et al. (2023) synthesized thiazolyl pyrazole carbaldehyde hybrids with IC~50~ values <10 µM against triple-negative breast cancer cells.
- Conformational preorganization : The bicyclic system’s rigidity reduces entropic penalties during target binding. Zheng et al. (2021) reported that sp~3~-hybridized carbons at the 6-position enforce a boat-like conformation, optimizing interactions with ATP-binding pockets.
A 2025 Nature study revealed that 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride inhibits KRAS G12C mutants by stabilizing the inactive GDP-bound state, achieving sub-nanomolar potency in lung adenocarcinoma models. This exemplifies the scaffold’s adaptability to challenging therapeutic targets.
Eigenschaften
IUPAC Name |
6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-7(2)5-4(3-9-7)6(8)11-10-5;;/h9H,3H2,1-2H3,(H3,8,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNFVLAZRBDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C(=NN2)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds based on the pyrrolo[3,4-c]pyrazole framework. For instance, derivatives of this compound have been tested against various cancer cell lines such as HepG2 (liver cancer), Jurkat (T-cell leukemia), and A549 (lung cancer) cells. Specific derivatives demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range, indicating their potential as lead compounds for further development in cancer therapy .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit key inflammatory pathways and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases. The structure-activity relationship studies suggest that modifications at specific positions can enhance their efficacy and selectivity .
Synthesis of Bioactive Molecules
Synthetic Versatility
The pyrrolo[3,4-c]pyrazole structure serves as a versatile scaffold for synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The synthesis typically involves multi-step reactions that yield compounds with promising biological activities .
Case Study: Antibacterial Activity
In a notable case study, derivatives of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like ciprofloxacin. This opens avenues for developing new antibacterial agents from this compound class .
Biochemical Research Applications
Enzyme Inhibition Studies
The compound has been employed in biochemical research to explore its role as an enzyme inhibitor. It has shown promise as an inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which is involved in various cellular processes including growth and survival of cancer cells. By investigating its inhibitory effects on this enzyme, researchers aim to understand better the therapeutic mechanisms behind potential treatments for cancers characterized by PI3Kδ activation .
Drug Design and Discovery
The structural characteristics of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole make it an attractive candidate for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs that can address complex diseases effectively. Computational modeling and in silico studies are often employed to predict its binding affinity to various targets .
Data Summary Table
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
Key Findings and Implications
- Structural Impact: The 6,6-dimethyl groups in the target compound likely improve metabolic stability and kinase binding compared to non-methylated analogs .
- Solubility: The dihydrochloride salt enhances water solubility, a critical advantage over free-base analogs like pyrano-pyrazoles or isoxazolones .
Biologische Aktivität
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- IUPAC Name : 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
- Molecular Formula : C7H12N4.2ClH
- Molecular Weight : 195.15 g/mol
- CAS Number : 2287318-58-3
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific findings related to this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives of pyrrolo[3,4-c]pyrazoles. The compound under consideration has shown promise in inhibiting tumor growth across several cancer cell lines.
Table 1: Anticancer Activity of Pyrrolo[3,4-c]pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induction of apoptosis |
| Compound B | NCI-H460 | 12.50 | Inhibition of cell proliferation |
| Compound C | A549 | 26.00 | Autophagy induction |
| 6,6-Dimethyl | HepG2 | 17.82 | Aurora-A kinase inhibition |
The biological activity of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is attributed to several mechanisms:
- Aurora Kinase Inhibition : This compound has been noted for its ability to inhibit Aurora-A kinase activity which is crucial for mitotic progression in cancer cells .
- Induction of Apoptosis : Studies have shown that certain derivatives promote apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .
- Autophagy Induction : Some derivatives have been observed to induce autophagy as a mechanism to combat cancer cell survival .
Case Studies
Several case studies have demonstrated the efficacy of pyrrolo[3,4-c]pyrazole derivatives:
Case Study 1: MCF7 Cell Line
A derivative exhibited an IC50 value of 3.79 µM against the MCF7 breast cancer cell line. The study concluded that the compound induced apoptosis via mitochondrial pathways.
Case Study 2: NCI-H460 Cell Line
In another study involving the NCI-H460 lung cancer cell line, a related compound showed an IC50 value of 12.50 µM and was found to inhibit cell proliferation effectively.
Q & A
Q. What are the common synthetic routes for 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride, and how is its structure confirmed?
Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A key precursor is the pyrazol-3-amine scaffold, which undergoes alkylation and cyclization under optimized conditions (e.g., microwave irradiation at 140°C in methanol with hydrazine hydrate) to form the fused pyrrolo-pyrazole core . Structural confirmation relies on:
Q. Table 1: Key Analytical Methods for Structural Confirmation
Q. How are physicochemical properties (e.g., solubility, lipophilicity) of this compound determined experimentally and computationally?
Answer:
- Experimental: Solubility is measured in aqueous buffers (e.g., PBS) and organic solvents (DMSO) via shake-flask methods. Lipophilicity (logP) is determined using HPLC retention times .
- Computational: Tools like SwissADME predict parameters such as logP, topological polar surface area (TPSA), and bioavailability. For example, the compound’s logP may be compared to celecoxib (reference drug) to assess membrane permeability .
Advanced Research Questions
Q. What challenges arise in optimizing synthetic yields for 6,6-dimethyl derivatives, and how are they resolved?
Answer: Key challenges include:
- Tautomeric instability during cyclization, leading to byproducts. Microwave-assisted synthesis reduces reaction times and improves regioselectivity .
- Acid sensitivity of the dihydrochloride salt. Neutralization with organic bases (e.g., triethylamine) in water-ethanol mixtures stabilizes the product .
- Purification difficulties due to polar intermediates. Reverse-phase chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. Table 2: Optimization Strategies for Synthesis
| Challenge | Solution | Reference |
|---|---|---|
| Tautomer byproducts | Microwave irradiation at 140°C | |
| Salt instability | pH-controlled precipitation | |
| Low yield in cyclization | Reductive lactamization with NaBH4 |
Q. How do tautomeric forms of the pyrazol-3-amine scaffold influence derivatization reactions (e.g., Ullmann coupling or acylation)?
Answer: The 1H- and 2H-tautomers exhibit distinct reactivity:
- 1H-tautomers favor N1 functionalization in Ullmann reactions (yields >80%), while 2H-tautomers react preferentially at N2 .
- Acylation selectivity depends on steric hindrance: Bulkier substituents on the pyrrolo ring direct reactions to the C3-NH2 group .
Methodological Insight: Use DFT calculations to predict tautomer stability and reaction sites. For example, 1H-pyrazol-3-amine is thermodynamically favored by 1.6 kcal/mol over the 2H-form .
Q. How are contradictions in solubility or pharmacokinetic data addressed during preclinical profiling?
Answer:
- Data Reconciliation: Compare experimental solubility (e.g., shake-flask) with SwissADME predictions. Discrepancies may arise from salt dissociation dynamics .
- In Silico Adjustments: Apply molecular dynamics simulations to model salt dissociation in physiological buffers.
- Biological Validation: Use Caco-2 cell assays to correlate lipophilicity (logD) with intestinal absorption .
Q. What methodological approaches are used to study structure-activity relationships (SAR) for kinase inhibition?
Answer:
- Core Modifications: Introduce substituents at the 6-dimethyl position to assess steric effects on kinase binding (e.g., Linifanib analogs) .
- Pharmacophore Mapping: Overlay the compound’s structure with known kinase inhibitors (e.g., triazolo-thiadiazine derivatives) to identify critical hydrogen-bonding motifs .
- Enzymatic Assays: Test inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Q. How can analytical methods resolve contradictions in impurity profiling during scale-up?
Answer:
Q. What strategies validate the compound’s drug-likeness in silico, and how do they align with experimental data?
Answer:
- SwissADME Profiling: Compare predicted vs. experimental logP, TPSA, and bioavailability. A >0.5 log unit deviation suggests ionization effects in physiological media .
- PAINS Filtering: Screen for pan-assay interference motifs (e.g., polypharmacology risks) .
- CYP450 Inhibition Assays: Validate computational predictions of metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
